Kv2-IN-A1 is a synthetic small molecule identified through high-throughput screening for inhibitors of Kv2.1 channels. [] It belongs to a class of compounds that selectively target Kv2 channels, offering a valuable tool for studying their physiological roles. [] Unlike peptide inhibitors, Kv2-IN-A1 provides the advantage of being a small molecule, making it potentially more amenable to chemical modification and optimization for research purposes. []
Methods of Synthesis
The synthesis of Kv2-IN-A1 involves several key steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, general approaches for synthesizing similar compounds often include:
Parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity but are not explicitly detailed in the current literature.
Structural Characteristics
The molecular structure of Kv2-IN-A1 features a complex arrangement conducive to its function as an inhibitor. Key structural elements include:
The three-dimensional conformation plays a significant role in its interaction with Kv2.1 channels, affecting binding dynamics and inhibition efficacy.
Reactions Involving Kv2-IN-A1
As an inhibitor of voltage-gated potassium channels, Kv2-IN-A1 participates in several biochemical interactions:
While specific reaction kinetics and mechanisms are not fully elucidated in existing literature, studies on similar compounds indicate that such inhibitors can significantly alter action potential duration and neuronal firing rates.
Action Mechanism Details
Kv2-IN-A1 exerts its effects primarily through competitive inhibition at the Kv2.1 channel site. This mechanism can be described as follows:
Research indicates that such modulation can have therapeutic implications for conditions characterized by altered neuronal excitability .
Properties Overview
The physical and chemical properties of Kv2-IN-A1 include:
These properties are crucial for determining the compound's bioavailability and efficacy in therapeutic settings.
The ongoing research into voltage-gated potassium channels highlights their importance in cellular physiology, making Kv2-IN-A1 a valuable compound for advancing our understanding of these critical proteins .
Kv2.1 constitutes ~80% of somatodendritic delayed rectifier current in hippocampal and cortical neurons. Its voltage-dependent gating is modulated by phosphorylation: Dephosphorylation during neuronal hyperactivity shifts activation thresholds negatively by ~30 mV, increasing current density to suppress excitability—a key homeostatic feedback mechanism [5] [8]. Kv2.1−/− mice exhibit:
Kv2.2 channels share ~85% sequence homology but differ functionally. While Kv2.1 dominates β-cells, Kv2.2 is enriched in pancreatic δ-cells, where it controls somatostatin release. Both channels form heterotetrameric complexes with silent subunits (e.g., Kv8.1), altering voltage sensitivity and pharmacology [7] [10].
Table 2: Biophysical Properties of Kv2 Channels
Property | Kv2.1 | Kv2.2 | Functional Impact |
---|---|---|---|
Activation V1/2 | ~ −10 mV | ~ −5 mV | Delayed rectification onset |
Deactivation kinetics | τ = 100–500 ms | τ = 50–200 ms | Modulates AP repolarization rate |
Phosphorylation sites | 20+ cytoplasmic residues | Similar profile | Activity-dependent current plasticity |
Heteromerization | With Kv5/6/8/9 subunits | With Kv5/6/8/9 subunits | Alters voltage dependence and drug sensitivity |
Neurological Applications: Kv2.1 loss-of-function causes hippocampal hyperexcitability, spatial learning deficits, and hyperactivity in mice—phenotypes resembling temporal lobe epilepsy and ADHD [5]. Selective Kv2.1 inhibitors could suppress pathological hyperactivity, though excessive block risks pro-convulsant effects.
Metabolic Applications: In pancreatic islets:
Table 3: Therapeutic Implications of Kv2 Modulation
Disorder | Channel Target | Mechanism | Evidence |
---|---|---|---|
Type 2 Diabetes | Kv2.1 (β-cells) | AP prolongation → increased Ca2+ influx → enhanced GSIS | Kv2.1−/− mice show improved glucose tolerance [7] |
Epilepsy | Kv2.1 (neurons) | Homeostatic suppression of hyperexcitability | Kv2.1−/− mice exhibit reduced seizure thresholds [5] |
Cognitive Disorders | Kv2.1 (hippocampus) | Regulates synaptic plasticity & LTP | Kv2.1−/− mice show Morris Water Maze deficits [5] |
Early Kv2 blockers suffered from low selectivity or poor pharmacokinetics:
Kv2-IN-A1 (RY785; CAS 689297-68-5) emerged from a Merck Research Laboratories screen as a selective small-molecule inhibitor [3] [6] [10]. Key milestones:
Table 4: Profile of Kv2-IN-A1 (Chemical Name: 3-(3-Chlorophenyl)-N-[2-(thiazol-4-yl)-1H-benzimidazol-5-yl]butyramide)
Property | Value | Significance |
---|---|---|
Molecular Formula | C20H17ClN4OS | Electroneutral small molecule |
Molecular Weight | 396.89 g/mol | Optimal for membrane permeability |
CAS Number | 689297-68-5 | Unique identifier |
Purity | ≥98% (HPLC) | Suitable for research |
Solubility | 250 mg/mL in DMSO | Compatible with cellular assays |
IC50 (Kv2.1) | 0.2 μM | High potency |
IC50 (Kv2.2) | 0.41 μM | Subtype-selective |
Selectivity | >10x vs. Kv1.2, NaV, CaV | Reduced off-target risk |
Table 5: Comparative Analysis of Kv2 Inhibitors
Inhibitor | Mechanism | Kv2.1 IC50 | Selectivity | Limitations |
---|---|---|---|---|
Kv2-IN-A1 (RY785) | Cytosolic gate stabilization | 0.2 μM | High over Kv1, NaV, CaV | Requires channel opening for access |
Guangxitoxin-1E | Pore occlusion | 1–3 nM | Moderate (binds Kv2.1 > Kv2.2) | Peptidic; poor blood-brain barrier penetration |
Tetraethylammonium (TEA) | Pore block at selectivity filter | >1 mM | Low (affects all K+ channels) | Non-selective; low potency |
Stromatoxin-1 | Gating modifier (voltage sensor) | ~100 nM | Moderate (Kv2.1/Kv2.2 > Kv4.x) | Complex synthesis; slow kinetics |
Kv2-IN-A1’s electroneutral structure enables membrane diffusion without voltage-driven attraction, contrasting cationic blockers like TEA. Molecular dynamics simulations show it bridges hydrophobic interfaces between S5-S6 helices, allosterically influencing voltage sensors 3 nm away—explaining its unique acceleration of deactivation [8] [10]. This "state-biased inhibition" represents a novel pharmacological paradigm for Kv channels.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0